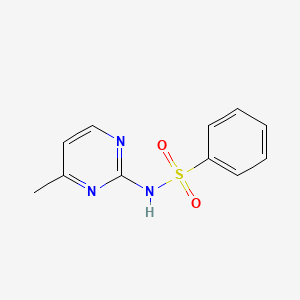![molecular formula C12H18BrN5O2S B4620096 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole and sulfonamide derivatives, including compounds similar to the one , often involves multi-step chemical processes that leverage the reactivity of bromo, methyl, pyrazol, and sulfonamide functional groups. For instance, studies have shown the synthesis of sulfonamide-derived ligands and their transition metal complexes through a variety of methods, including reactions with cobalt(II), copper(II), nickel(II), and zinc(II) to evaluate their biological activity (Chohan & Shad, 2011). Such processes underscore the compound's complex synthesis pathway, which is critical for its functional application in biological and material sciences.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives and related compounds is characterized using various spectroscopic methods, including IR, 1H, and 13C NMR, mass spectrometry, and X-ray diffraction. The structure determination provides insight into the nature of bonding and geometric configuration, which is essential for understanding the compound's reactivity and interaction with biological systems. For example, X-ray diffraction has been used to determine the structure of related ligands, suggesting an octahedral geometry for the complexes formed (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfonamide derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include the formation of transition metal complexes, which have been studied for their in vitro antibacterial, antifungal, and cytotoxic activity. The ability to form complexes with metals such as cobalt(II), copper(II), nickel(II), and zinc(II) underlines the compound's potential in therapeutic and antimicrobial applications (Chohan & Shad, 2011).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Catalyst Development
- Tandem Cyclocondensation-Knoevenagel–Michael Reaction : A novel N-bromo sulfonamide reagent demonstrated high efficiency as a catalyst for the synthesis of complex pyrazole derivatives via one-pot reactions, showcasing its utility in creating biologically relevant molecules with high yields and clean workup processes (Khazaei et al., 2014).
Biological Evaluations and Activity Screening
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Pyrazoline benzenesulfonamides were synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, showing significant activity with low cytotoxicity, making them potential candidates for developing new therapeutic agents (Ozmen Ozgun et al., 2019).
Antibacterial and Antifungal Applications
- Novel Heterocyclic Compounds with Antibacterial Activity : Research focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety showed promising antibacterial activity, highlighting the potential for developing new antimicrobial agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN5O2S/c1-9-12(13)10(2)18(16-9)6-4-5-15-21(19,20)11-7-14-17(3)8-11/h7-8,15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDKLNPWNTDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNS(=O)(=O)C2=CN(N=C2)C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)


![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)